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3-Cyclohexylbutan-1-amine -

3-Cyclohexylbutan-1-amine

Catalog Number: EVT-13258619
CAS Number:
Molecular Formula: C10H21N
Molecular Weight: 155.28 g/mol
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Product Introduction

Synthesis and Optimization Methodologies

Alkylation Strategies for Cyclohexylamine Derivatives

Alkylation of cyclohexylamine precursors represents a fundamental route to access 3-cyclohexylbutan-1-amine. This typically involves reacting cyclohexanecarboxaldehyde or ketone derivatives with nitroalkanes, followed by reduction of the nitro group. Alternatively, reductive amination of 3-cyclohexylbutan-1-one with ammonia or ammonium salts under hydrogenation conditions (e.g., Pt/C or Pd/C catalysts) yields the target amine with high atom economy. A major challenge is over-alkylation, where the primary amine product further reacts to form secondary or tertiary amines [6] . Strategies to mitigate this include:

  • Large ammonia excess (≥10 eq) to shift kinetics toward monoalkylation
  • Stepwise protection/deprotection of the amine group during synthesis
  • Low-temperature kinetics control to limit polyalkylation side reactions

Table 1: Alkylation Route Comparison

ApproachReagents/ConditionsYield LimitationScalability
Direct N-alkylationR-X + NH₃, EtOH, Δ≤40% due to overalkylationModerate (purification intensive)
Reductive aminationR=O + NH₃/H₂, metal catalyst65-85% (optimized)High
Gabriel synthesisPhthalimide, alkyl halide, hydrazine70-90%High (extra steps)

Nucleophilic Substitution Reactions with Butyl Halides

The direct displacement of halides in 1-halo-3-phenylpropane derivatives by cyclohexylamine offers a conceptually straightforward route. However, competing E2 elimination and dialkylation pose significant challenges:

  • Steric hindrance: Secondary halides (e.g., 1-bromo-3-cyclohexylbutane) exhibit slow SN₂ rates due to neopentyl-like geometry
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance reactivity but may promote elimination
  • Leaving group optimization: Iodides increase reactivity but introduce stability issues; mesylates/tosylates offer alternatives [3]

Notably, continuous flow reactors enable precise control of residence time and temperature, suppressing elimination byproducts. For example, maintaining reaction temperatures at 50-60°C in acetonitrile with 15 eq ammonia suppresses dialkylation to <15% [5] [8].

Catalytic Hydrogenation Approaches for Amine Functionalization

Catalytic hydrogenation of unsaturated precursors provides high chemo-selectivity for 3-cyclohexylbutan-1-amine synthesis:

  • Substrate: 3-(Cyclohex-1-en-1-yl)butanenitrile or 3-phenylbutanenitrile
  • Catalysts:
  • Raney Nickel: Requires Ba(OH)₂ promoter (5-10 wt%) to inhibit deamination; typical conditions: 80-100°C, 30-50 bar H₂
  • Ruthenium: Superior for substrates containing basic amines; minimal inhibition vs. Ni/Co (adsorption energy ΔE < 15 kJ/mol) [7]
  • Critical parameters:
  • H₂ pressure >20 bar suppresses imine/enamine intermediates
  • NH₃ co-feeding (2-5 eq) prevents catalyst poisoning by primary amine products

Table 2: Hydrogenation Catalyst Performance

Catalyst SystemSubstrateTemp (°C)H₂ (bar)Yield (%)Byproducts
Ni/Al₂O₃-Ba(OH)₂3-cyclohexylidenebutanenitrile905078<5% deamination
Ru/MgAlO3-phenylbutanenitrile703092<1% deamination
Pd/C-NH₄OAc3-(cyclohex-1-en-1-yl)butyraldehyde oxime6040858% over-reduction

Continuous Flow Reactor Applications for Scalable Synthesis

Continuous flow systems address key limitations in batch synthesis through:

  • Precise thermal control: Microreactors (channel diam. 100-500 µm) enable rapid heat dissipation, critical for exothermic aminations (ΔH ~ -80 kJ/mol) [5]
  • High-pressure hydrogenation: Tubular reactors with immobilized catalysts (e.g., Ru/SiO₂ cartridges) achieve >95% conversion at residence times <30 min [8]
  • Telescoped reactions: Integrated systems combining nitrile hydrogenation, imine reduction, and workup:
Alkyl halide → [Nucleophilic sub. reactor] → Nitrile → [H₂ reactor] → Crude amine → [Extraction] → Pure product  

Key metrics from flow systems:

  • Space-time yields: 200-500 g·L⁻¹·h⁻¹ vs. 20-50 g·L⁻¹·h⁻¹ in batch
  • Catalyst turnover numbers (TON): >50,000 for packed-bed Ru systems
  • Reduced solvent consumption: 3-5 L/kg product vs. 10-20 L/kg in batch [5] [8]

Properties

Product Name

3-Cyclohexylbutan-1-amine

IUPAC Name

3-cyclohexylbutan-1-amine

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

InChI

InChI=1S/C10H21N/c1-9(7-8-11)10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3

InChI Key

LVOJPLUEOINCFY-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C1CCCCC1

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